Methyl ethylcarbamate

Descripción general

Descripción

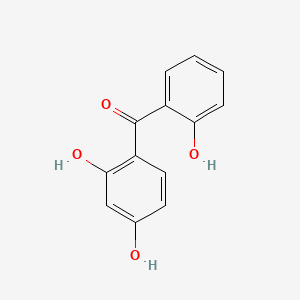

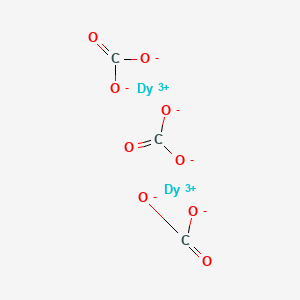

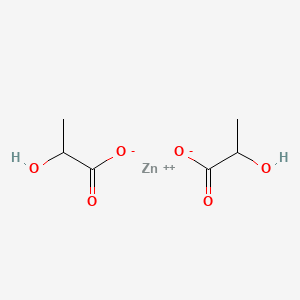

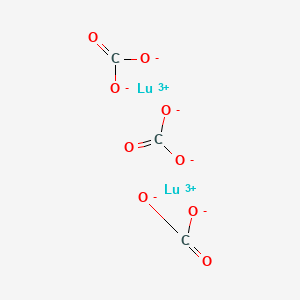

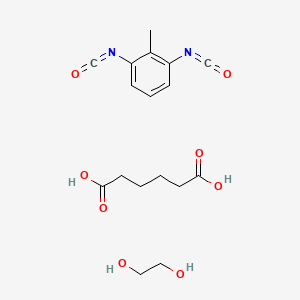

Methyl ethylcarbamate, also known as Ethyl N-methylcarbamate, belongs to the class of organic compounds known as carbamate esters . These are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). They are esters of carbamic acids . It is an organic compound and the simplest ester of carbamic acid .

Synthesis Analysis

Methyl ethylcarbamate can be synthesized by the reaction of methanol and urea . Another method involves the alcoholysis of carbamoyl chlorides . Carbamates can also be formed from chloroformates and amines . A new mild method allows the removal of carbamates using TBAF in THF . Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .

Molecular Structure Analysis

Methyl ethylcarbamate is a carbamate ester and has the general structure R2NC(=O)OR’ (R’ not H) . The chemical formula for ethyl carbamate is C3H7NO2, and its molecular weight is 89.09 g/mol .

Chemical Reactions Analysis

Methyl ethylcarbamate can be detected in several solid foods and liquid foods based on derivatization with 9-xanthydrol for 10 min at an ambient temperature . Ethyl carbamate is formed from the reaction of urea with ethanol . The reaction is between urea that occurs naturally (as a yeast metabolite of arginine which is present in grape skins) and the ethanol generated during fermentation .

Physical And Chemical Properties Analysis

Methyl ethylcarbamate is a colorless solid . It has a density of 1.0±0.1 g/cm3, a boiling point of 172.0±8.0 °C at 760 mmHg, and a vapor pressure of 1.4±0.3 mmHg at 25°C . It has a molar refractivity of 26.0±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 106.9±3.0 cm3 .

Aplicaciones Científicas De Investigación

1. Carcinogenicity Assessment

- Methyl ethylcarbamate, also known as ethyl carbamate or urethane, has been evaluated for its carcinogenic properties. It is a frequent contaminant in fermented foods and beverages, and its carcinogenicity has been reassessed by international agencies (Baan et al., 2007).

2. Genotoxicity Studies

- Ethyl carbamate demonstrates a clear genotoxic potential in Drosophila melanogaster, showing dose-dependent induction of single and twin spots in mutation and recombination tests, indicating recombinogenic activity. This genotoxicity is influenced by metabolic activation, possibly involving cytochrome P450-dependent enzymes (Frölich & Würgler, 1990).

3. Immune Function Effects

- In studies involving mice, ethyl carbamate, at tumorigenic dosages, caused severe myelotoxicity and marked depression of natural killer cell activity. This points to significant, selective effects on the immune system related to bone marrow functions (Luster et al., 1982).

4. Molecular Structure Analysis

- Ab initio structural investigations of methyl and ethyl carbamate, among other compounds, have been conducted to understand their molecular geometries and bond interactions. These studies contribute to a deeper understanding of their chemical properties (Manning et al., 1986).

5. Complex Formation

- Research has been done on the formation of complexes with uranium and thorium tetrachlorides and uranyl nitrate with N-methyl-N-ethyl O-ethylcarbamate, expanding the understanding of its potential applications in nuclear chemistry (Zarli et al., 1981).

6. Photodegradation Studies

- Studies on the photodegradation of ethiofencarb, a compound containing methylcarbamate, in various solvents highlight its stability and transformation under different environmental conditions, which is crucial for understanding its behavior in nature and potential environmental impacts (Sanz-Asensio et al., 1999).

Safety And Hazards

Direcciones Futuras

Research is ongoing to find effective removal or elimination methods for carbamate pesticides, including Methyl ethylcarbamate . There is also research into the effects of carbamate pesticides on the immune system and their potential role in the increasing prevalence of diseases associated with alterations of the immune response .

Propiedades

IUPAC Name |

methyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3-5-4(6)7-2/h3H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEARPZNULDFPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

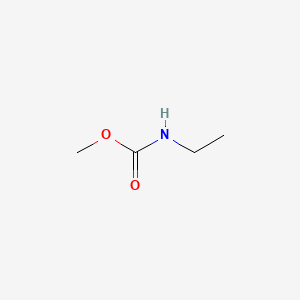

CCNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210261 | |

| Record name | Carbamic acid, ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl ethylcarbamate | |

CAS RN |

6135-31-5 | |

| Record name | Methyl ethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006135315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ETHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA2E9801WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.